molecular formula C19H18N2O3 B11266935 N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide

Cat. No.: B11266935
M. Wt: 322.4 g/mol
InChI Key: OOBBHTGPLQGGDD-UHFFFAOYSA-N
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Description

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chromenyl group, a benzamide moiety, and a propylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide typically involves the condensation of 2-oxo-4-(propylamino)-2H-chromen-3-ylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzamides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the chromenyl and benzamide moieties.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide can be compared with other similar compounds, such as:

    N-[2-oxo-2-(propylamino)ethyl]benzamide: Similar structure but with an ethyl group instead of a chromenyl group.

    N-[2-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)benzamide: Contains a benzoxazinone moiety instead of a chromenyl group.

    N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]benzamide: Contains a quinazolinone moiety instead of a chromenyl group.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-oxo-4-(propylamino)chromen-3-yl]benzamide

InChI

InChI=1S/C19H18N2O3/c1-2-12-20-16-14-10-6-7-11-15(14)24-19(23)17(16)21-18(22)13-8-4-3-5-9-13/h3-11,20H,2,12H2,1H3,(H,21,22)

InChI Key

OOBBHTGPLQGGDD-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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